(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
Description
(8-Methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative characterized by a fused bicyclic aromatic ring system (quinazoline) substituted with a methyl group at position 8 and an acetic acid moiety at position 3. Quinazolinones are pivotal in medicinal chemistry due to their broad pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound’s structure combines the rigidity of the quinazolinone core with the flexibility of the acetic acid side chain, enabling interactions with biological targets such as enzymes or receptors. Its molecular formula is C₁₁H₁₀N₂O₃ (molecular weight: 218.21 g/mol), and it is commercially available for research purposes (e.g., CAS: sc-351639) .
Properties
IUPAC Name |
2-(8-methyl-4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-2-4-8-10(7)12-6-13(11(8)16)5-9(14)15/h2-4,6H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBRGWGFGRPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875164-01-5 | |
| Record name | 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: Anthranilic acid is reacted with acetic anhydride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Functional Group Modification: The methyl and acetic acid groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a variety of alkyl or aryl groups.
Scientific Research Applications
Anticancer Applications
The quinazoline scaffold, including (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, has been extensively studied for its anticancer properties. Recent studies have demonstrated that derivatives of quinazoline exhibit significant cytotoxic activity against various cancer cell lines.
- Mechanism of Action : Quinazoline derivatives are known to act as protein kinase inhibitors, which play a crucial role in regulating cell cycle progression and proliferation. Inhibition of cyclin-dependent kinases (CDKs) is particularly noteworthy, as it can lead to effective tumor growth control strategies. For instance, research has shown that certain quinazoline compounds can inhibit CDK activity, thereby impeding cancer cell division and promoting apoptosis .
- Case Studies : A study synthesized several novel quinazoline derivatives and evaluated their cytotoxic effects using the MTT assay against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that these compounds exhibited potent cytotoxicity, with some derivatives showing higher activity than standard chemotherapeutic agents .
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated, particularly against various bacterial strains.
- Broad-Spectrum Activity : Research has highlighted the effectiveness of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The compounds have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
- Mechanism : The antimicrobial action is believed to be linked to the interference with bacterial protein synthesis and cell wall integrity. Structural modifications in the quinazoline ring can enhance the permeability of these compounds through bacterial membranes, increasing their efficacy .
Neuroprotective Effects
Recent studies have explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease.
- Dual Inhibition : Compounds derived from the quinazoline structure have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is crucial for enhancing acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's patients .
- Research Findings : A study reported that certain derivatives exhibited significant AChE inhibitory activity with IC50 values comparable to established Alzheimer's medications. This suggests that these compounds could serve as lead candidates for further drug development targeting neurodegenerative disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on their substituents and structural modifications. Below is a detailed comparison of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
Chlorine substituents (e.g., 5,6-dichloro in C₁₀H₁₀Cl₃N₃O₂) increase electrophilicity, correlating with stronger antibacterial effects .
Mechanistic Insights: Quinazolinones with acetic acid side chains (e.g., sc-351639) may mimic endogenous substrates, inhibiting enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases . Thienopyrimidinone analogs (C₉H₈N₂O₃S) exhibit distinct electronic properties due to sulfur incorporation, enabling redox-mediated antitumor activity .
Synthetic Versatility :
- The acetic acid moiety facilitates conjugation reactions, as seen in derivatives like methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, which serve as precursors for thiosemicarbazides and triazoles .
Safety Profiles :
- Compounds like 2-(4-oxoquinazolin-3(4H)-yl)acetic acid (C₁₀H₈N₂O₃) carry hazard warnings (H315-H319-H335) due to skin/eye irritation risks, whereas methylated variants (e.g., 2,7,8-trimethyl) may exhibit reduced toxicity .
Biological Activity
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a quinazolinone core, which is known for its diverse biological activities. The presence of the acetic acid moiety enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it has shown potential in modulating inflammatory pathways, which could contribute to its anti-inflammatory properties .
Anticancer Activity
Research has demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can activate procaspase-3, leading to increased apoptosis in cancer cells . A notable study reported that certain derivatives exhibited cytotoxicity up to five times more potent than standard chemotherapy agents like 5-FU against colon cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 22.9 µM against various bacterial strains, showing moderate to good efficacy . Furthermore, antifungal activity was noted against strains such as Candida albicans and Fusarium oxysporum with comparable MIC values .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are supported by studies demonstrating its ability to reduce inflammation markers in vitro. The compound has shown promise in inhibiting pathways associated with inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .
Research Findings and Case Studies
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
